Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide
CAS No.: 125653-55-6
Cat. No.: VC21221990
Molecular Formula: C18H22O3P+
Molecular Weight: 317.3 g/mol
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Specification
| CAS No. | 125653-55-6 |
|---|---|
| Molecular Formula | C18H22O3P+ |
| Molecular Weight | 317.3 g/mol |
| IUPAC Name | bis(4-methoxy-3,5-dimethylphenyl)-oxophosphanium |
| Standard InChI | InChI=1S/C18H22O3P/c1-11-7-15(8-12(2)17(11)20-5)22(19)16-9-13(3)18(21-6)14(4)10-16/h7-10H,1-6H3/q+1 |
| Standard InChI Key | UKKWMJVFWJXGGE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1OC)C)[P+](=O)C2=CC(=C(C(=C2)C)OC)C |
| Canonical SMILES | CC1=CC(=CC(=C1OC)C)[P+](=O)C2=CC(=C(C(=C2)C)OC)C |
Introduction
Chemical Identity and Properties
Basic Information
Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide is an organophosphorus compound characterized by a phosphorus atom bonded to two 4-methoxy-3,5-dimethylphenyl groups and an oxygen atom. The compound is identified by the CAS Registry Number 125653-55-6 .
Physical and Chemical Properties
The physical and chemical properties of Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃O₃P (neutral form), C₁₈H₂₂O₃P⁺ (charged form) |
| Molecular Weight | 318.35 g/mol |
| IUPAC Name | bis(4-methoxy-3,5-dimethylphenyl)-oxophosphanium |
| Standard InChI | InChI=1S/C18H22O3P/c1-11-7-15(8-12(2)17(11)20-5)22(19)16-9-13(3)18(21-6)14(4)10-16/h7-10H,1-6H3/q+1 |
| Standard InChIKey | UKKWMJVFWJXGGE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1OC)C)P+C2=CC(=C(C(=C2)C)OC)C |
Table 1: Physical and chemical properties of Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide
Structural Characteristics
Molecular Structure
The molecular structure of Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide features a central phosphorus atom in a tetrahedral geometry. The phosphorus atom is bonded to an oxygen atom (forming the phosphine oxide group) and two 4-methoxy-3,5-dimethylphenyl substituents. Each aryl group contains methyl groups at the meta positions (3,5) and a methoxy group at the para position (4), creating a unique electronic and steric environment around the phosphorus center.
Crystal Structure
Crystallographic studies have provided valuable insights into the three-dimensional arrangement of this compound. The pyramidality index, denoted as ∑(C—P—C), for Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide is 318.67(18)° . This value is significant as it indicates the degree of pyramidalization around the phosphorus atom, with higher values suggesting a flatter structure. For comparison, the average pyramidality index for triphenylphosphine oxide (Ph₃PO) in sixteen independent structure determinations is 319.3(3)° .
The compound crystallizes isostructurally with tris(4-methoxy-3,5-dimethylphenyl)phosphine in the space group Pbca . The volumes of the unit cells are larger for the phosphine oxide compared to the corresponding phosphine due to the incorporation of oxygen .
Synthesis Methods
Laboratory Synthesis
The synthesis of Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide typically involves the reaction of 4-methoxy-3,5-dimethylphenyl groups with phosphorus-containing precursors. A common synthetic route includes:
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Formation of a Grignard reagent from 1-bromo-4-methoxy-3,5-dimethylbenzene
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Reaction of this Grignard reagent with diethyl phosphonate or similar phosphorus-containing compounds
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Isolation and purification of the resulting phosphine oxide
An alternative synthesis has been reported starting from 4-bromo-2,6-dimethylanisole, following procedures similar to those used for related compounds .
Chemical Reactions and Behavior
Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide, like other phosphine oxides, can participate in various chemical transformations:
Oxidation and Reduction Reactions
While already in an oxidized state, phosphine oxides can undergo further transformations including:
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Reduction to the corresponding phosphine using reducing agents
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Participation in redox processes in catalytic systems
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Transformation of the P=O bond in various synthetic applications
Coordination Chemistry
The compound can function as a ligand in metal complexes through the oxygen atom, which can coordinate to Lewis acidic metal centers. This property is particularly valuable in catalytic applications where the phosphine oxide can modulate the electronic and steric environment around a metal center.
Applications
Catalysis
Phosphine oxides similar to Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide have been employed as ligands in various catalytic processes. The electron-donating nature of the methoxy and methyl substituents on the aryl rings can influence the electronic properties of the phosphorus center, thereby affecting catalytic performance.
Organic Synthesis
In organic synthesis, this compound and related phosphine oxides have been investigated as:
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Lewis base catalysts for reactions promoted by silicon tetrachloride
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Catalysts for stereoselective transformations, including allylation of aldehydes
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Promoters for the addition of allyltributylstannane and silyl ketene acetals
Comparison with Similar Compounds
Structural Comparison
Comparing Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide with related compounds provides insights into structure-property relationships:
| Compound | Formula | Pyramidality Index ∑(C—P—C) | Key Structural Features |
|---|---|---|---|
| Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide | C₁₈H₂₃O₃P | 318.67(18)° | Methoxy groups at para positions, methyl groups at meta positions |
| Bis(3,5-dimethylphenyl)phosphine oxide | C₁₆H₁₉OP | 317.23(15)° | Methyl groups at meta positions, no para substituents |
| Tris(4-methoxy-3,5-dimethylphenyl)phosphine | C₂₇H₃₃O₃P | 307.2(4)° | Three aryl groups with methoxy at para positions |
| Triphenylphosphine oxide (average) | C₁₈H₁₅OP | 319.3(3)° | No substituents on phenyl rings |
Table 2: Comparison of structural parameters between Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide and related compounds
Electronic and Steric Effects
The presence of methoxy groups in Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide enhances its electron-donating properties compared to compounds lacking these substituents. This electronic enrichment can affect the reactivity and applications of the compound. The methyl groups at the meta positions contribute to the steric bulk around the phosphorus center, which can influence the compound's behavior in catalysis and coordination chemistry.
Research Findings and Future Directions
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